Orphenadrine citrate is derived from diphenylmethoxyethylamine. It is classified under the category of skeletal muscle relaxants and is often used in conjunction with other medications, such as paracetamol, to enhance its therapeutic effects. The compound is recognized in pharmacopoeias and is available in various formulations, including tablets and injectable forms.
The synthesis of orphenadrine citrate involves several chemical reactions. The primary method includes the reaction of 2-(dimethylamino)ethyl chloride with 2-methylphenol, followed by a series of steps that lead to the formation of the citrate salt. Detailed synthesis methods can vary, but they typically involve:
The synthesis requires careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and assess the purity of the synthesized compound.
Orphenadrine citrate has a complex molecular structure characterized by its two aromatic rings and a dimethylamino group. The chemical formula for orphenadrine citrate is .
Orphenadrine citrate can undergo various chemical reactions typical for amines and esters. Notable reactions include:
The stability of orphenadrine citrate under different environmental conditions (e.g., pH, temperature) is crucial for its pharmaceutical applications. Studies often focus on its degradation pathways to ensure efficacy throughout its shelf life.
Orphenadrine citrate exerts its effects primarily through anticholinergic mechanisms. By blocking acetylcholine receptors in the central nervous system, it reduces muscle tone and alleviates spasms.
Relevant analytical methods such as HPLC have been developed to assess these properties quantitatively.
Orphenadrine citrate is primarily used in clinical settings for:
Orphenadrine citrate (C₂₄H₃₁NO₈) is a crystalline salt formed by the reaction of the tertiary amine base orphenadrine (C₁₈H₂₃NO) with citric acid (C₆H₈O₇). The compound has a molecular weight of 461.50 g/mol and consists of a 1:1 molar ratio of orphenadrine to citrate ions [1] [9]. The molecular architecture features:
X-ray crystallography reveals that the solid-state structure exhibits a chiral center at the benzhydrylic carbon atom. Despite this chirality, orphenadrine citrate is typically manufactured and administered as a racemic mixture due to the lack of stereoselective synthesis in industrial production [4]. The citrate counterion significantly influences the compound's crystalline packing through multiple hydrogen bonding interactions between the ammonium cation and citrate carboxylate groups, forming a stable lattice structure [3]. This molecular arrangement contributes to the compound's physicochemical stability but presents challenges for chiral separation due to the racemization tendency under physiological conditions.
Table 1: Molecular Descriptors of Orphenadrine Citrate
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₂₄H₃₁NO₈ | DrugBank [1] |
Molecular Weight | 461.5048 g/mol | CAS Data [8] |
Chiral Centers | 1 (benzhydrylic carbon) | Structural Analysis [4] |
Configuration | Racemic mixture | Pharmaceutical Standard [9] |
Crystal System | Monoclinic | XRD Analysis [3] |
Hydrogen Bond Donors | 4 (citrate) | Chemsrc [8] |
Hydrogen Bond Acceptors | 8 | Chemsrc [8] |
Orphenadrine citrate demonstrates pH-dependent aqueous solubility (approximately 0.03 mg/mL in neutral water), with significantly enhanced dissolution in acidic conditions due to protonation of the tertiary amine [1] [7]. The compound's crystalline nature contributes to its hygroscopic stability, though it shows sensitivity to strong light and oxidative conditions. Thermal analysis indicates a sharp melting point at 132-134°C, confirming high purity in pharmaceutical-grade material [8] [9].
The citrate salt form provides superior crystallinity compared to the hydrochloride alternative, with two predominant polymorphs identified:
Solvent interactions significantly impact stability, with DFT studies revealing that polar aprotic solvents (DMSO) enhance electron delocalization in the citrate anion, while protic solvents (water) stabilize the cation through solvation effects [3]. Spectroscopic characterization shows distinctive IR/Raman signatures:
Table 2: Physicochemical Properties of Orphenadrine Citrate
Property | Value/Condition | Method |
---|---|---|
Water Solubility | 0.03 mg/mL (20°C) | Equilibrium solubility [1] |
Log P (Partition Coeff.) | 3.5 (predicted) | B3LYP/6-311++G* [3] |
pKa (Ionization Constant) | 8.87 (amine) | Potentiometric titration [1] |
Melting Point | 132-134°C | DSC [8] |
Crystal Density | 1.014 g/cm³ | X-ray crystallography [8] |
Stability | pH 3-5 (optimal) | Forced degradation [7] |
The industrial synthesis of orphenadrine citrate originates from diphenhydramine analogs, utilizing a two-step process:
Step 1: Ether Formation2-Methylbenzhydryl bromide + Dimethylaminoethanol → Orphenadrine baseConditions: Reflux in toluene (110°C, 8-12 hours) with stoichiometric K₂CO₃ as acid scavenger
Step 2: Salt FormationOrphenadrine base + Citric acid → Orphenadrine citrateConditions: Ethanol solvent at 60°C, followed by cooling crystallization (yield: 85-92%) [1] [4]
Process optimization focuses on:
Recent advances explore enzymatic resolution using lipase-catalyzed asymmetric acylation for enantiomerically enriched material, though industrial implementation remains limited by kinetic constraints. The synthetic route demonstrates atom economy of 78.4%, with the major byproduct being inorganic bromide salts removed via aqueous wash during workup [1].
Orphenadrine's multitarget pharmacology stems from its structural features, which have been systematically modified to develop analogs with improved selectivity:
Core Pharmacophore Elements:
Citrate-Specific Effects:While not directly participating in receptor binding, the citrate counterion influences:
SAR studies of ethanolamine analogs reveal that:
Table 3: Structure-Activity Relationship Analysis of Orphenadrine Derivatives
Structural Modification | Biological Effect | Potency Change |
---|---|---|
N-demethylation | ↓ Muscarinic antagonism | 10-fold decrease |
ortho-Methyl removal | ↓ NMDA receptor affinity | Kᵢ = 32 μM (vs 6 μM) |
Benzhydryl → Fluorenyl | ↑ Sodium channel blockade | Nav1.8 IC₅₀ = 3.2 μM |
Citrate → Maleate salt | ↔ Pharmacodynamics, ↑ dissolution rate | Bioequivalent |
Ether → Thioether | ↑ hERG inhibition, ↓ therapeutic index | Not developed |
The structural complexity of orphenadrine citrate continues to inspire novel muscle relaxants with improved target selectivity, leveraging computational approaches like molecular docking and MD simulations to optimize receptor interactions while minimizing off-target effects [3] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3